Octyl 2-aminoacetate Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

octyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-2-3-4-5-6-7-8-13-10(12)9-11;/h2-9,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORFEZYGSYLFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374707 | |

| Record name | Octyl 2-aminoacetate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39540-30-2 | |

| Record name | Octyl 2-aminoacetate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39540-30-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Octyl 2-aminoacetate Hydrochloride: Properties, Applications, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 2-aminoacetate hydrochloride, a lipophilic amino acid ester, is emerging as a compound of significant interest within the pharmaceutical and chemical research sectors. As the hydrochloride salt of the octyl ester of glycine, this molecule combines the fundamental properties of an amino acid with a long alkyl chain, conferring unique physicochemical characteristics that are advantageous for various applications, most notably in drug delivery and formulation science. Its structure facilitates enhanced interaction with biological membranes, making it a prime candidate for use as a penetration enhancer and a prodrug moiety to improve the bioavailability of therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, delves into its stability and reactivity, explores its current and potential applications in drug development, and offers insights into its analytical characterization and safe handling.

Core Physicochemical Properties

This compound is a white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and formulation development.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | GLYCINE N-OCTYL ESTER HYDROCHLORIDE, Glycine octyl ester HCl | N/A |

| CAS Number | 39540-30-2 | N/A |

| Molecular Formula | C₁₀H₂₂ClNO₂ | N/A |

| Molecular Weight | 223.74 g/mol | N/A |

| Appearance | White crystalline powder | N/A |

| Melting Point | 66-72 °C | N/A |

| Boiling Point | 243.5 °C at 760 mmHg | N/A |

| Flash Point | 108.5 °C | N/A |

| Solubility | Soluble in water | N/A |

Chemical Structure and Reactivity

The chemical structure of this compound is pivotal to its function. The molecule consists of a glycine backbone, where the carboxylic acid group is esterified with an octanol moiety, and the amino group is protonated to form a hydrochloride salt. This structure imparts an amphiphilic character to the molecule, with a hydrophilic amino acid head and a lipophilic octyl tail.

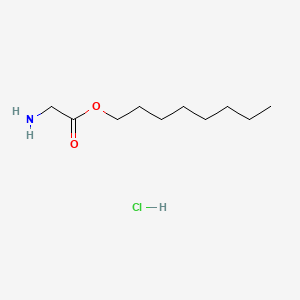

Caption: Chemical structure of this compound.

Stability and Reactivity Profile

The stability of this compound is significantly influenced by its salt form. The protonated amine group enhances its stability, particularly against polymerization, which can be an issue with free amino acid esters. However, the ester linkage is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester bond can be cleaved, yielding glycine hydrochloride and octanol. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt of glycine and octanol. The kinetics of hydrolysis for amino acid esters can be influenced by the steric hindrance of the alkyl chain and the electronic effects of the amino group.[1][2]

-

Aminolysis: The ester can react with amines to form amides. This reaction, known as aminolysis, involves the nucleophilic attack of an amine on the carbonyl carbon of the ester, leading to the displacement of the octanol moiety.[3] This reactivity is fundamental in processes like peptide synthesis, although for this specific application, the amino group of the glycine ester would typically be protected.

-

Incompatible Materials: The compound should be kept away from strong oxidizing agents, which could potentially react with the amino and alkyl portions of the molecule.[4]

Applications in Drug Development

The unique lipophilic nature of this compound makes it a valuable tool in drug development, primarily as a prodrug and a penetration enhancer.

Prodrug Strategy for Enhanced Bioavailability

A significant challenge in drug development is the poor oral bioavailability of many active pharmaceutical ingredients (APIs) due to low solubility or poor membrane permeability. The prodrug approach, where a labile chemical moiety is attached to the parent drug, is a well-established strategy to overcome these limitations. Amino acid esters, such as this compound, are particularly effective as prodrugs for several reasons:

-

Increased Lipophilicity: The octyl chain significantly increases the lipophilicity of a parent drug, which can enhance its ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier.[6][7] This is particularly beneficial for drugs that are too polar to be efficiently absorbed.

-

Enzymatic Cleavage: Once absorbed, the ester linkage can be cleaved by endogenous esterases present in the plasma and tissues, releasing the active parent drug. This in vivo conversion is a critical aspect of the prodrug design.[][9]

-

Targeted Delivery: The structural similarity to natural amino acids may allow these prodrugs to be recognized by amino acid transporters, potentially facilitating active transport across membranes and enabling targeted drug delivery.[9][10]

Caption: Prodrug activation workflow of an octyl-glycinate conjugate.

Penetration Enhancer in Topical and Transdermal Formulations

The amphiphilic nature of this compound also makes it a potential penetration enhancer for topical and transdermal drug delivery. The lipophilic octyl chain can interact with the lipid matrix of the stratum corneum, the outermost layer of the skin, temporarily disrupting its barrier function and allowing for increased permeation of co-administered drugs.[11]

Analytical and Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the octyl chain, including a triplet for the terminal methyl group (around 0.9 ppm), a multiplet for the methylene groups of the alkyl chain (around 1.2-1.6 ppm), and a triplet for the methylene group attached to the ester oxygen (around 4.2 ppm). The methylene protons of the glycine backbone would likely appear as a singlet (around 3.9 ppm), and the protons of the ammonium group may be a broad signal or exchange with the solvent.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester (around 170 ppm), the methylene carbon of the glycine backbone (around 41 ppm), and a series of signals corresponding to the carbons of the octyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands:

-

A strong C=O stretching vibration for the ester group, typically in the range of 1730-1750 cm⁻¹.

-

N-H stretching vibrations for the ammonium group, appearing as a broad band in the region of 3000-3300 cm⁻¹.

-

C-H stretching vibrations for the alkyl chain, typically observed between 2850 and 3000 cm⁻¹.

-

C-O stretching vibrations for the ester linkage, usually found in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the molecular ion peak corresponding to the cation [C₁₀H₂₂NO₂]⁺ would be expected at m/z 200.2.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.[4][14][15]

-

Hazards: It is classified as an irritant and may cause skin, eye, and respiratory tract irritation. Direct contact should be avoided.[14][16]

-

Toxicological Data: It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[4][14] Therefore, it should be treated as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.[4][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is a versatile molecule with significant potential in the field of drug development. Its unique combination of a hydrophilic amino acid core and a lipophilic octyl chain provides a valuable platform for enhancing the bioavailability of poorly absorbed drugs through prodrug strategies and for improving the delivery of active ingredients in topical formulations. While further research is needed to fully elucidate its toxicological profile and to explore its full range of applications, the existing data strongly suggest that it will continue to be a compound of interest for researchers and scientists working to overcome challenges in drug delivery and formulation. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 11. New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05804A [pubs.rsc.org]

- 12. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Glycine hydrochloride(6000-43-7) 1H NMR spectrum [chemicalbook.com]

- 14. capotchem.com [capotchem.com]

- 15. echemi.com [echemi.com]

- 16. Benzyl 2-aminoacetate hydrochloride | C9H12ClNO2 | CID 11701227 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Octyl 2-aminoacetate Hydrochloride" synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Octyl 2-aminoacetate Hydrochloride

Introduction

This compound, also known as Glycine n-octyl ester hydrochloride (CAS No: 39540-30-2), is an amino acid ester salt of significant interest in various fields of chemical science.[1][2] With the chemical formula C₁₀H₂₁NO₂·HCl, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its amphiphilic nature, derived from the hydrophilic amino acid head and the lipophilic octyl tail, also lends it utility as a surfactant in personal care products and as a reagent in peptide synthesis.[1]

This guide provides a detailed exploration of the synthesis and purification of this compound, designed for researchers and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for methodological choices, and the self-validating systems required for ensuring product purity and identity.

Part 1: Synthesis Methodology

The synthesis of amino acid ester hydrochlorides is most commonly achieved through the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5] For this compound, this involves the reaction of glycine with 1-octanol. Several methods exist for catalysis and dehydration to drive this equilibrium-limited reaction toward the product. This guide will focus on the highly efficient thionyl chloride (SOCl₂) mediated method, while also discussing viable alternatives.

Core Principle: Thionyl Chloride-Mediated Fischer Esterification

The use of thionyl chloride is a superior method for preparing amino acid esters for several reasons. First, it reacts with the alcohol (1-octanol) in situ to generate hydrogen chloride (HCl) gas, which is the primary catalyst for the esterification.[6][7] Second, the reaction of thionyl chloride with the alcohol and the carboxylic acid produces gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, helping to drive the equilibrium forward according to Le Châtelier's principle.[8] This method avoids the need to handle and bubble anhydrous HCl gas directly, offering a more convenient and controllable process.[6]

The overall reaction is as follows: NH₂CH₂COOH (Glycine) + CH₃(CH₂)₇OH (1-Octanol) --(SOCl₂)--> [NH₃⁺CH₂COOCH₂(CH₂)₆CH₃]Cl⁻ (this compound) + SO₂ + HCl

Synthesis Workflow

The general workflow for the synthesis involves the controlled addition of thionyl chloride to a suspension of glycine in 1-octanol, followed by heating to drive the reaction to completion and subsequent isolation of the crude product.

Detailed Experimental Protocol (Thionyl Chloride Method)

This protocol is adapted from established procedures for amino acid ester hydrochloride synthesis.[7][8][9]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber), and an addition funnel, add glycine (1.0 eq) and an excess of 1-octanol (5-10 eq). The alcohol serves as both reactant and solvent.

-

Reagent Addition: Cool the flask in an ice bath to 0-5°C. Add thionyl chloride (1.1-1.5 eq) to the addition funnel and add it dropwise to the stirred suspension over 1-2 hours. Maintaining a low temperature during addition is crucial to control the exothermic reaction and prevent unwanted side reactions. A patent for a similar process highlights that controlling the addition temperature prevents dangerous reaction runaways.[8]

-

Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to 60-75°C. Maintain this temperature and stir for 3 to 16 hours, or until the reaction is complete (monitored by TLC). The solid glycine should gradually dissolve as it converts to the soluble ester hydrochloride.

-

Initial Work-up: Cool the reaction mixture to room temperature. Remove the excess 1-octanol and any remaining thionyl chloride under reduced pressure using a rotary evaporator.

-

Product Isolation: To the resulting viscous oil or solid residue, add a sufficient volume of a non-polar solvent such as diethyl ether or hexane to precipitate the product.[7][8] Stir the resulting slurry vigorously to break up any clumps.

-

Filtration and Drying: Collect the white crystalline solid by vacuum filtration, washing the filter cake with additional cold diethyl ether to remove residual octanol and other non-polar impurities. Dry the product under vacuum to yield the crude this compound.

Alternative Synthesis Routes

-

Direct HCl Gas Method: This classic Fischer esterification involves suspending glycine in 1-octanol and bubbling anhydrous HCl gas through the heated mixture.[10][11] While effective, it requires specialized equipment for handling corrosive gas.

-

Trimethylchlorosilane (TMSCl) Method: A milder and highly convenient alternative involves using TMSCl in methanol, which can be adapted for 1-octanol.[6] TMSCl reacts with the alcohol to generate HCl in situ at room temperature, offering high yields under less harsh conditions.[6][12] This method is particularly suitable for a wide range of amino acids.[6]

Part 2: Purification and Characterization

The crude product from the synthesis, while often of high purity, may contain unreacted starting materials or side products. Recrystallization is the definitive method for achieving high analytical purity for solid crystalline compounds like this one.

Purification Strategy: Recrystallization

The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent system at different temperatures. For a highly polar salt like this compound, a common and effective strategy is to use a binary solvent system: a polar solvent in which the compound is soluble when hot (e.g., ethanol, isopropanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, hexane).

Purification Workflow

Detailed Purification Protocol (Recrystallization)

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a warm polar solvent (e.g., absolute ethanol or isopropanol) dropwise while stirring and gently heating until the solid just dissolves. Using the minimum required volume is key to maximizing recovery.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If crystals do not form, induce precipitation by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Anti-Solvent Addition: Once the solution is at room temperature, slowly add a non-polar anti-solvent like diethyl ether or hexane while stirring until the solution becomes persistently cloudy.

-

Complete Precipitation: Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation and product yield.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under high vacuum.

Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

| Parameter | Method | Expected Result | Purpose |

| Appearance | Visual Inspection | White crystalline powder | Basic quality check |

| Melting Point | Melting Point Apparatus | 66-72°C[1] | A sharp melting range indicates high purity. |

| Identity | ¹H & ¹³C NMR Spectroscopy | Signals consistent with the octyl ester of glycine. | Confirms molecular structure. |

| Purity | HPLC | Single major peak (>98%) | Quantifies purity and detects impurities.[8][13] |

| Confirmation | Mass Spectrometry (MS) | Molecular ion peak corresponding to the free base (m/z 187.15) or protonated molecule (m/z 188.16). | Confirms molecular weight. |

High-performance liquid chromatography (HPLC) is an essential tool for accurately determining the purity of the final compound.[13] A reversed-phase method would typically be employed to separate the polar product from any non-polar residues.

Safety Considerations

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

1-Octanol: Can cause skin and eye irritation.

-

Hydrogen Chloride (HCl): The reaction generates HCl gas, which is corrosive and a respiratory irritant. The reaction apparatus must be equipped with a gas scrubber (e.g., a trap containing NaOH solution) to neutralize acidic vapors.

-

Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

Conclusion

The synthesis of this compound via the thionyl chloride-mediated Fischer esterification is a robust and efficient method suitable for laboratory-scale production. The key to success lies in the controlled addition of reagents and the management of the reaction temperature. Subsequent purification by a carefully chosen recrystallization protocol is critical for obtaining a product of high analytical purity. The combination of these synthesis and purification methodologies, validated by rigorous characterization techniques, provides a reliable pathway for researchers and developers to access this valuable chemical intermediate.

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 8. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 9. KR102055702B1 - Method for the preparation of optically active 2-Octylglycine ester - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]

- 12. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 13. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to Octyl 2-aminoacetate Hydrochloride

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Octyl 2-aminoacetate Hydrochloride (CAS Number: 39540-30-2).

Introduction: The Versatile Amino Acid Ester

This compound, also known as Glycine n-octyl ester hydrochloride, is a chemical compound that has garnered interest in various scientific fields due to its unique amphiphilic nature. As the hydrochloride salt of the octyl ester of the simplest amino acid, glycine, it possesses both a hydrophilic amino group and a lipophilic octyl chain. This structure imparts properties that make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, a functional excipient in drug delivery, and a surface-active agent. This technical guide provides a comprehensive overview of its chemical characteristics, a detailed methodology for its synthesis and purification, and an exploration of its current and potential applications, grounded in established scientific principles.

Core Compound Specifications

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective application in research and development. The key specifications for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 39540-30-2 | [1] |

| Molecular Formula | C₁₀H₂₂ClNO₂ | [1] |

| Molecular Weight | 223.74 g/mol | [1] |

| Synonyms | Glycine n-octyl ester hydrochloride, Glycine octyl ester HCl | [1] |

| Appearance | White crystalline powder (predicted) | [1] |

| Melting Point | 66-72 °C | [1] |

| Boiling Point | 243.5 °C at 760 mmHg (of the free base) | [1] |

| Solubility | Soluble in water | [1] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the esterification of glycine with 1-octanol. Two primary, well-established methods for this transformation are the Fischer esterification, utilizing a strong acid catalyst, and the use of thionyl chloride. The thionyl chloride method is often preferred for its efficiency and the direct production of the hydrochloride salt.

Synthesis via the Thionyl Chloride Method

This method involves the in-situ formation of an acid chloride from the alcohol and thionyl chloride, which then reacts with the amino acid. The hydrochloric acid generated during the reaction protonates the amino group of the ester, yielding the desired hydrochloride salt.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound via the thionyl chloride method.

Detailed Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend glycine (1.0 eq) in an inert solvent such as toluene. Add 1-octanol (1.1 eq) to the suspension.

-

Addition of Thionyl Chloride: Cool the mixture in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise from the dropping funnel while maintaining the temperature below 10 °C. The addition of thionyl chloride can be exothermic.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to 40-60 °C and maintain this temperature with stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess thionyl chloride and the solvent.

-

Purification: To the resulting residue, add diethyl ether and stir to induce crystallization. The hydrochloride salt is typically insoluble in diethyl ether and will precipitate.

-

Isolation: Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Solvent: Toluene is used as it is inert to the reaction conditions and has a suitable boiling point for the reaction temperature.

-

Slow Addition of Thionyl Chloride at Low Temperature: This is crucial to control the exothermic reaction between thionyl chloride and 1-octanol and to prevent the formation of unwanted byproducts.

-

Heating: Providing thermal energy is necessary to drive the esterification reaction to completion.

-

Concentration under Reduced Pressure: This step effectively removes volatile unreacted reagents and the solvent.

-

Crystallization from Diethyl Ether: This is a common and effective method for purifying hydrochloride salts of amino acid esters, which are often crystalline solids with low solubility in nonpolar solvents like diethyl ether.

Analytical Characterization

Due to the limited availability of published experimental spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar compounds, such as other long-chain amino acid esters and octyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Predicted, in D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.10 | t | 2H | -O-CH₂ -CH₂- |

| ~3.85 | s | 2H | -CO-CH₂ -NH₃⁺ |

| ~1.65 | quintet | 2H | -O-CH₂-CH₂ - |

| ~1.30 | m | 10H | -(CH₂)₅- |

| ~0.88 | t | 3H | -CH₃ |

13C NMR (Predicted, in D₂O):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O |

| ~67 | -O-C H₂- |

| ~41 | -C H₂-NH₃⁺ |

| ~32, 29, 26, 23 | -(C H₂)₆- |

| ~14 | -C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, broad | N-H stretch of the ammonium group (-NH₃⁺) and C-H stretch of the alkyl chain |

| ~1740 | Strong | C=O stretch of the ester |

| ~1580 | Medium | N-H bend of the ammonium group (-NH₃⁺) |

| ~1200 | Strong | C-O stretch of the ester |

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the expected molecular ion would correspond to the free base (Octyl 2-aminoacetate) with a proton added.

-

Expected [M+H]⁺: m/z ≈ 188.16

Applications in Research and Development

The unique molecular structure of this compound underpins its utility in several key areas of scientific research and drug development.

Prodrug Development and Drug Delivery

Amino acid esters are a well-established strategy in prodrug design to enhance the physicochemical properties of parent drugs, such as solubility and permeability.[2][3]

-

Improving Bioavailability: The octyl ester group significantly increases the lipophilicity of a drug molecule, which can enhance its ability to cross biological membranes, potentially leading to improved oral bioavailability.

-

Targeted Delivery: The amino acid moiety can be recognized by amino acid transporters, offering a potential mechanism for targeted drug delivery to specific cells or tissues.[4]

Diagram of the Prodrug Concept:

Caption: The prodrug concept: Octyl 2-aminoacetate is cleaved in the body to release the active drug.

Skin Permeation Enhancement

The transdermal delivery of drugs is often limited by the barrier function of the stratum corneum. Chemical permeation enhancers are employed to reversibly reduce this barrier. Amino acid esters with long alkyl chains have shown significant promise in this area.[5][6]

-

Mechanism of Action: this compound is thought to enhance skin permeation by interacting with the intercellular lipids of the stratum corneum. The lipophilic octyl chain can fluidize the lipid bilayers, creating a more permeable environment for drug molecules to pass through.[2][4]

Diagram of Skin Permeation Enhancement:

Caption: Mechanism of skin permeation enhancement by this compound.

Surfactant and Emulsifying Agent

The amphiphilic nature of this compound, with its polar head (the amino group) and nonpolar tail (the octyl chain), allows it to act as a surfactant.[1]

-

Surface Tension Reduction: In aqueous solutions, it will orient at the air-water interface, reducing surface tension.

-

Micelle Formation: Above a certain concentration, known as the Critical Micelle Concentration (CMC), these molecules will self-assemble into micelles. This property is fundamental to their use as emulsifiers and solubilizing agents in various formulations, including personal care products.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include:

-

Handling in a well-ventilated area.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding the formation of dust and aerosols.

-

Storing in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable compound for researchers and professionals in the fields of drug development, materials science, and organic synthesis. Its straightforward synthesis, coupled with its unique physicochemical properties, makes it an attractive building block and functional ingredient. A thorough understanding of its synthesis, characterization, and applications, as outlined in this guide, is essential for harnessing its full potential in innovative scientific endeavors.

References

- 1. lookchem.com [lookchem.com]

- 2. Novel skin permeation enhancers based on amino acid ester ionic liquid: Design and permeation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery [mdpi.com]

- 5. Amino acid derivatives as transdermal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

"Octyl 2-aminoacetate Hydrochloride" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Octyl 2-aminoacetate Hydrochloride, a key intermediate in pharmaceutical and organic synthesis. We will delve into its molecular characteristics, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Molecular Attributes

This compound, also known by synonyms such as Glycine N-octyl ester hydrochloride, is a chemical compound derived from the amino acid glycine and the alcohol octanol.[1] It is typically encountered as a white crystalline powder that is soluble in water.[1]

Molecular Structure

The molecular structure of this compound consists of an octyl ester of glycine, with a hydrochloride salt formed at the amino group. This structure imparts both lipophilic (the octyl chain) and hydrophilic (the amino and carboxyl groups) characteristics to the molecule, making it a versatile building block in organic synthesis.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Molecular Formula and Weight

The molecular formula for this compound is C₁₀H₂₂ClNO₂.[2] Based on this formula, the molecular weight is calculated to be 223.74 g/mol .[1][2][3]

| Property | Value |

| Molecular Formula | C₁₀H₂₂ClNO₂ |

| Molecular Weight | 223.74 g/mol [1][2][3] |

| CAS Number | 39540-30-2[1][2][3] |

Physicochemical Properties and Synthesis

Understanding the physical and chemical properties of a compound is crucial for its application in research and development.

Key Physicochemical Data

| Property | Value | Source |

| Melting Point | 66-72°C | [1] |

| Boiling Point | 243.5°C at 760 mmHg | [1][2] |

| Flash Point | 108.5°C | [1] |

| Appearance | White crystalline powder | [1] |

Synthesis Pathway

This compound is synthesized from the precursor molecules glycine and octanol.[1] A common method involves the esterification of glycine with octanol in the presence of an acid catalyst, followed by the formation of the hydrochloride salt.

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several areas of chemical synthesis.

Pharmaceutical and Agrochemical Intermediate

This compound serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its bifunctional nature allows for further chemical modifications at both the amino and ester groups, enabling the construction of more complex molecules.

Organic Synthesis

In the realm of organic synthesis, this compound can be utilized as a mild and selective reagent.[1] For instance, it can be employed in peptide synthesis, where the amino group can be coupled with other amino acids or peptides. The octyl ester can serve as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions. This is analogous to how other amino acid esters, like glycine ethyl ester hydrochloride, are used in peptide chemistry.[]

Surfactant Applications

Due to its amphiphilic nature, possessing both a hydrophobic octyl chain and a hydrophilic head, this compound has potential applications as a surfactant in various formulations, including personal care and household products.[1]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is recommended to handle it in a well-ventilated area and use appropriate personal protective equipment. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is a versatile chemical intermediate with a well-defined molecular structure and weight. Its utility in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds is rooted in its bifunctional nature. A thorough understanding of its properties is essential for its effective and safe application in research and development.

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of Octyl 2-aminoacetate Hydrochloride

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quintessential Role of Solubility in Scientific Advancement

In the realm of chemical and pharmaceutical sciences, the solubility of a compound is a cornerstone property that dictates its utility, formulation, and ultimate application. For researchers and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is not merely academic—it is a critical determinant of a project's trajectory and success. This guide is dedicated to providing an in-depth technical exploration of the solubility of Octyl 2-aminoacetate Hydrochloride, a molecule of interest in various research and development endeavors. As a Senior Application Scientist, my objective is to present not just data, but a guiding narrative that explains the rationale behind experimental choices and provides a framework for robust, self-validating solubility studies.

Unveiling the Molecule: Physicochemical Characteristics of this compound

Before delving into its solubility, a foundational understanding of the physicochemical properties of this compound is paramount. This knowledge provides the basis for predicting its behavior in different solvent environments.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂ClNO₂ | [1] |

| Molecular Weight | 223.74 g/mol | [2] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 66-72 °C | [2] |

| Structure | Octyl ester of the amino acid glycine, in hydrochloride salt form. |

The structure of this compound, featuring a long alkyl chain (octyl group) and an ionic hydrochloride salt of an amino acid ester, imparts an amphiphilic character. This dual nature—a nonpolar hydrocarbon tail and a polar, ionic head—is the primary driver of its solubility profile. The presence of the hydrochloride salt significantly enhances its polarity compared to the free base, making it more amenable to dissolution in polar solvents.[3][4]

The Science of Solvation: Theoretical Underpinnings of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[5] The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG), which is influenced by both enthalpy (ΔH) and entropy (ΔS) changes during mixing.[6][7]

For this compound, the key intermolecular forces at play include:

-

Ion-Dipole Interactions: The charged ammonium and chloride ions will interact favorably with polar solvent molecules.[3]

-

Hydrogen Bonding: The amine and carbonyl groups can participate in hydrogen bonding with protic solvents.

-

Van der Waals Forces: The nonpolar octyl chain will interact with nonpolar solvents or the nonpolar regions of amphiphilic solvents.

The balance of these interactions determines the extent to which the solute-solvent interactions overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions.[6]

A Strategic Approach to Solvent Selection in Pharmaceutical Development

The choice of solvent in a research and development setting is a multi-faceted decision, guided by not only solubility but also safety, environmental impact, and regulatory considerations.[8][9][10][11] The ACS Green Chemistry Institute Pharmaceutical Roundtable has developed a solvent selection guide that is a valuable resource for chemists and engineers.[11]

Solvents are broadly categorized based on their polarity and hydrogen bonding capability:

-

Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) - Capable of hydrogen bonding and have high dielectric constants. These are expected to be good solvents for this compound due to strong ion-dipole interactions and hydrogen bonding.

-

Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone) - Have high dielectric constants but do not have acidic protons for hydrogen bonding. Their ability to solvate the ionic portion of the molecule makes them potential solvents.

-

Nonpolar Solvents: (e.g., Hexane, Toluene) - Have low dielectric constants and are not capable of significant interactions with the ionic head of the molecule. Poor solubility is expected in these solvents.

The following diagram illustrates the logical flow for selecting an appropriate solvent system for solubility studies.

Caption: Logical workflow for solvent selection and solubility determination.

Predicted Solubility Profile of this compound

While extensive experimental data for this compound is not publicly available, a predicted solubility profile can be constructed based on its chemical structure and the principles of solubility. This serves as a practical starting point for experimental design.

Table 2: Predicted Qualitative and Semi-Quantitative Solubility of this compound at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble | Strong ion-dipole interactions and hydrogen bonding with the ionic head. The long alkyl chain may limit very high solubility.[3] |

| Methanol | Freely Soluble | Similar to water, with the alcohol's organic character favorably interacting with the octyl chain. | |

| Ethanol | Soluble | Polarity is lower than methanol, which may slightly decrease solubility compared to methanol. | |

| Polar Aprotic | DMSO | Soluble | High polarity allows for solvation of the ionic portion. |

| Acetonitrile | Sparingly Soluble | Lower polarity than DMSO may lead to reduced solubility. | |

| Acetone | Slightly Soluble | Moderate polarity may not be sufficient to effectively overcome the crystal lattice energy. | |

| Nonpolar | Toluene | Very Slightly Soluble | Dominated by Van der Waals interactions with the octyl chain; poor solvation of the ionic head. |

| Hexane | Practically Insoluble | Lacks the polarity to interact with the ionic portion of the molecule. |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable solubility data, a well-designed and validated experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[12][13][14][15]

The Equilibrium Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the equilibrium shake-flask solubility determination method.

Detailed Protocol

Materials:

-

This compound (purity >99%)

-

Selected solvents (analytical grade)

-

Thermostatic shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of each test solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined in preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for a period to allow the undissolved solid to settle. For finer separation, centrifuge the vials.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. To avoid disturbing the solid, it is advisable to filter the supernatant through a syringe filter that has been pre-saturated with the solution to prevent loss of the analyte due to adsorption. Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is often suitable for such compounds. The mobile phase composition should be optimized for good peak shape and resolution.

-

Data Analysis: Calculate the solubility from the measured concentration in the diluted sample, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Analytical Method Validation: Ensuring Data Integrity

A robust analytical method is the bedrock of reliable solubility data. The validation of the analytical procedure should be conducted in accordance with ICH guidelines (Q2(R2)).[16][17][18][19][20]

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of scatter between a series of measurements.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Implications and Applications of Solubility Data

The solubility profile of this compound has significant implications across various stages of research and development:

-

Early-Stage Research: Informs the choice of solvents for chemical reactions and purifications.

-

Formulation Development: Guides the selection of appropriate excipients and vehicle systems for preclinical and clinical studies. For instance, its predicted solubility in alcohols and DMSO suggests their potential use as co-solvents in formulations.[21]

-

Analytical Method Development: Aids in the selection of appropriate diluents for sample preparation.

-

Biopharmaceutical Classification System (BCS): Solubility data is a key component in classifying a drug substance under the BCS, which can influence regulatory pathways.

Conclusion: A Foundation for Informed Scientific Decisions

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By integrating theoretical principles with practical, field-proven experimental protocols, researchers and drug development professionals are equipped to generate high-quality, reliable solubility data. This, in turn, empowers informed decision-making, mitigates risks in later-stage development, and ultimately accelerates the path from discovery to application. The principles and methodologies outlined herein are designed to be a self-validating system, ensuring the scientific integrity and trustworthiness of the generated solubility profiles.

References

- 1. PubChemLite - this compound (C10H21NO2) [pubchemlite.lcsb.uni.lu]

- 2. lookchem.com [lookchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. caymanchem.com [caymanchem.com]

- 6. webassign.net [webassign.net]

- 7. Determining the Thermodynamic Properties of Salt Dissolution | Glendale Community College - Edubirdie [edubirdie.com]

- 8. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 9. haltermann-carless.com [haltermann-carless.com]

- 10. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 11. researchgate.net [researchgate.net]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. scribd.com [scribd.com]

- 17. database.ich.org [database.ich.org]

- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. database.ich.org [database.ich.org]

- 21. globalpharmatek.com [globalpharmatek.com]

An In-depth Technical Guide on the Stability and Storage of Octyl 2-aminoacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl 2-aminoacetate hydrochloride, a member of the amino acid ester hydrochloride class, is a critical intermediate in pharmaceutical and agrochemical synthesis.[1] Its stability is paramount to ensure the integrity, efficacy, and safety of downstream products. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, outlines scientifically grounded storage and handling protocols, and details methodologies for robust stability assessment. The principles and practices detailed herein are designed to provide drug development professionals and researchers with the necessary framework to maintain the quality and performance of this vital chemical entity throughout its lifecycle.

Introduction: The Chemical Identity and Significance of this compound

This compound, also known as Glycine n-octyl ester hydrochloride, is the hydrochloride salt of the octyl ester of glycine.[1] Its molecular structure, featuring a lipophilic octyl chain and a hydrophilic amino acid backbone, imparts surfactant-like properties, making it a versatile building block.[1]

Chemical and Physical Properties:

-

Molecular Formula: C₁₀H₂₁NO₂·HCl[1]

-

Molecular Weight: 223.74 g/mol [1]

-

Appearance: White crystalline powder[1]

-

Solubility: Soluble in water[1]

The stability of this compound is a critical quality attribute. Degradation can lead to the formation of impurities that may be difficult to separate, potentially impacting reaction yields, introducing toxicological risks, and compromising the quality of the final active pharmaceutical ingredient (API). Understanding its stability profile is therefore a non-negotiable aspect of its application in regulated industries.

Fundamental Principles of Stability: Unraveling Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and, to a lesser extent, oxidation and thermal decomposition. The ester and amine functionalities are the primary sites of chemical reactivity.

Hydrolytic Degradation: The Primary Pathway

The ester linkage in this compound is the most vulnerable point for degradation via hydrolysis. This reaction is catalyzed by the presence of water and can be significantly accelerated by acidic or basic conditions.

-

Mechanism: The ester bond is cleaved, yielding octanol and glycine hydrochloride. In aqueous solutions, the equilibrium can be influenced by pH.

Other Potential Degradation Routes

-

Oxidation: While less common for this specific molecule, oxidative degradation can be a concern for amino acid derivatives, particularly if impurities or certain storage conditions promote the formation of reactive oxygen species.[3][4] The amine group can be susceptible to oxidation.

-

Thermal Decomposition: At elevated temperatures, particularly above its melting point, thermal decomposition can occur. This can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5]

Recommended Storage and Handling Protocols

Based on the chemical nature of amino acid ester hydrochlorides, the following storage and handling procedures are critical for maintaining the stability of this compound.

Core Storage Conditions

A summary of recommended storage conditions is provided in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1] or cool, dry place[5] | Minimizes the rate of all potential degradation reactions (hydrolysis, oxidation, thermal). |

| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon)[1] | Prevents oxidation by displacing atmospheric oxygen. |

| Humidity | Dry/low humidity environment | Minimizes the primary degradation pathway of hydrolysis. |

| Light Exposure | Protect from light (e.g., store in amber vials or opaque containers) | Prevents potential photodegradation. |

| Container | Tightly closed, non-reactive containers (e.g., glass, appropriate plastics)[5][7] | Prevents moisture ingress and interaction with the container material. |

Handling Best Practices

-

Dispensing: Always handle the compound in a controlled environment with low humidity. If possible, use a glove box purged with an inert gas.

-

Solution Preparation: When preparing solutions, use dry solvents unless an aqueous solution is intended for immediate use. For non-aqueous applications, ensure solvents are of high purity and low water content.

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents[2][5] and strong bases, as these can accelerate degradation.

Stability Assessment: A Framework for Experimental Design

A robust stability assessment program is essential for understanding the degradation profile of this compound and for establishing a reliable shelf-life. This typically involves forced degradation studies and long-term stability testing.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than accelerated stability testing.[6] These studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[6][8][9][10]

Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).[11] Neutralize the sample before analysis.[8]

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH under the same temperature and time conditions as acid hydrolysis. Neutralize before analysis.

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C) in an oven.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

-

-

Analysis: Analyze the stressed samples at appropriate time points using a suitable stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).[10][12][13]

-

Peak Purity and Mass Balance: Assess the purity of the main peak and account for the mass balance to ensure all major degradants are detected.[13]

Stability-Indicating Analytical Method Development

The analytical method must be able to separate the intact compound from its potential degradation products.[11][13]

Key Characteristics of a Stability-Indicating Method:

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[13]

-

Accuracy and Precision: The method must provide accurate and reproducible results.

-

Sensitivity: The method should be sensitive enough to detect and quantify degradation products at low levels.

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the technique of choice for this purpose.[12][14] A reversed-phase HPLC method with UV detection is a common starting point.

Long-Term Stability Studies

Once a stability-indicating method is validated, long-term stability studies are conducted under the recommended storage conditions to establish the retest period or shelf life. Samples are stored at the specified conditions and tested at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

Conclusion

The chemical stability of this compound is a critical factor that underpins its successful application in research and development. The primary degradation pathway is hydrolysis of the ester linkage, which is mitigated by controlling moisture, temperature, and pH. Adherence to stringent storage and handling protocols—specifically, storage at 2-8°C under an inert, dry atmosphere and protected from light—is essential for preserving its integrity. A comprehensive stability testing program, incorporating forced degradation studies and the use of validated stability-indicating analytical methods, provides the necessary data to ensure the quality, safety, and efficacy of this important chemical intermediate.

References

- 1. lookchem.com [lookchem.com]

- 2. fishersci.com [fishersci.com]

- 3. quora.com [quora.com]

- 4. pangoo.biz [pangoo.biz]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. medcraveonline.com [medcraveonline.com]

- 7. scielo.br [scielo.br]

- 8. longdom.org [longdom.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]

- 14. chromatographyonline.com [chromatographyonline.com]

"Octyl 2-aminoacetate Hydrochloride" mechanism of action in biological systems

An In-Depth Technical Guide to the Putative Mechanisms of Action of Octyl 2-aminoacetate Hydrochloride in Biological Systems

Authored by: A Senior Application Scientist

Abstract

This compound, also known as Glycine n-octyl ester hydrochloride, is an ester of the amino acid glycine and octanol. While its primary applications have been in chemical synthesis as an intermediate for pharmaceuticals and agrochemicals or as a surfactant, its direct biological effects and mechanism of action remain largely uncharacterized in publicly accessible literature.[1][2] This technical guide addresses this knowledge gap by proposing a primary and a secondary hypothetical mechanism of action based on the molecule's distinct amphipathic structure. We provide a comprehensive, multi-phased experimental strategy designed for researchers, scientists, and drug development professionals to systematically investigate these hypotheses. This document serves as a roadmap for elucidating the biological activity of this compound, moving from foundational in vitro models to complex cellular systems.

Introduction and Physicochemical Profile

This compound (CAS: 39540-30-2) is a hydrochloride salt of the octyl ester of glycine.[2][3][4] Its structure combines a hydrophilic amino acid "head" with a lipophilic eight-carbon alkyl "tail," rendering it an amphipathic molecule. This dual nature is central to its function as a surfactant in commercial products and is the cornerstone of our primary hypothesis regarding its biological activity.[2]

| Property | Value | Source |

| Synonyms | Glycine n-octyl ester hydrochloride | [1][2][3] |

| CAS Number | 39540-30-2 | [1][2][3][4] |

| Molecular Formula | C10H22ClNO2 | [1][2][4] |

| Molecular Weight | 223.74 g/mol | [2][3] |

| Appearance | White crystalline powder | [2] |

| Solubility | Soluble in water | [2] |

| Melting Point | 66-72°C | [2] |

Primary Hypothetical Mechanism: Direct Membrane Perturbation

We propose that the principal mechanism of action for this compound in biological systems is the direct, non-receptor-mediated interaction with and disruption of cellular membranes.

Causality and Rationale: The molecule's amphipathic structure is predicted to drive its insertion into the phospholipid bilayer of cell membranes. The hydrophobic octyl chain would readily partition into the nonpolar, acyl-chain core of the membrane, while the charged, hydrophilic aminoacetate group would remain oriented towards the aqueous environment and the polar phospholipid head groups. This intercalation is hypothesized to disrupt the ordered packing of membrane lipids.

Potential Downstream Consequences:

-

Increased Membrane Fluidity: The insertion of the bulky octyl group can create spacing between phospholipids, increasing the lateral mobility of membrane components.

-

Loss of Barrier Integrity: At sufficient concentrations, this disruption could lead to the formation of transient pores or defects, causing leakage of ions and small molecules across the membrane.

-

Disruption of Membrane Proteins: Alterations in the lipid environment can allosterically modulate the function of integral membrane proteins, such as ion channels, transporters, and receptors, without direct binding.

-

Cytotoxicity: Severe membrane disruption would lead to a loss of ionic homeostasis, dissipation of membrane potential, and ultimately, cell death (necrosis).

Caption: Proposed intercalation of Octyl 2-aminoacetate HCl into a lipid bilayer.

Secondary Hypothetical Mechanism: Prodrug of Glycine and 1-Octanol

An alternative or concurrent mechanism is that this compound acts as a prodrug, being enzymatically cleaved in biological systems to release its constituent molecules: glycine and 1-octanol.

Causality and Rationale: The ester linkage in the molecule is susceptible to hydrolysis by ubiquitous esterase enzymes found in plasma, the liver, and within cells. This biotransformation would release two biologically active molecules.

Potential Downstream Consequences:

-

Glycine-Mediated Effects: The released glycine could exert its own biological effects. Glycine is a key neurotransmitter with dual roles:

-

Inhibitory: It is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.

-

Excitatory: It acts as a mandatory co-agonist with glutamate at N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.

-

-

1-Octanol-Mediated Effects: 1-Octanol is also biologically active, known to modulate membrane properties and inhibit gap junction communication. Its release could contribute to the overall biological profile.

Caption: Proposed enzymatic hydrolysis of Octyl 2-aminoacetate HCl into active metabolites.

A Phased Strategy for Experimental Validation

To rigorously test these hypotheses, we propose a three-phased experimental approach. This self-validating system begins with simple, artificial models and progresses to more complex cellular assays, allowing for a clear interpretation of results at each stage.

Phase 1: Foundational In Vitro Membrane Interaction Assays

Objective: To obtain direct evidence for the membrane-perturbing activity of the compound, independent of any cellular machinery.

Caption: Workflow for Phase 1 in vitro membrane interaction studies.

Protocol 1: Liposome Dye Leakage Assay

-

Principle: This assay measures the ability of a compound to disrupt the integrity of an artificial phospholipid bilayer.

-

Methodology:

-

Prepare large unilamellar vesicles (LUVs) encapsulating the fluorescent dye calcein at a self-quenching concentration.

-

Establish a baseline fluorescence reading of the liposome suspension.

-

Add varying concentrations of this compound to the suspension.

-

If the compound disrupts the liposomes, calcein is released into the bulk solution, becomes de-quenched, and fluoresces.

-

Measure the increase in fluorescence over time.

-

At the end of the experiment, add a surfactant (e.g., Triton X-100) to lyse all liposomes and obtain a 100% leakage signal.

-

Calculate the percentage of leakage for each concentration.

-

-

Trustworthiness: This is a self-validating system. The negative control (buffer) should show no leakage, and the positive control (Triton X-100) provides the maximum signal, ensuring the results are accurately normalized.

Protocol 2: Red Blood Cell (RBC) Hemolysis Assay

-

Principle: This assay uses a primary cell as a simple model to assess membrane-lytic activity.

-

Methodology:

-

Obtain fresh red blood cells and wash them to remove plasma components.

-

Prepare a diluted suspension of RBCs.

-

Incubate the RBC suspension with varying concentrations of this compound for a defined period (e.g., 60 minutes).

-

Centrifuge the samples to pellet intact cells.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

-

A negative control (buffer) defines 0% hemolysis, and a positive control (deionized water or Triton X-100) defines 100% hemolysis.

-

-

Causality: A dose-dependent increase in hemoglobin release is a direct measure of membrane rupture.

Expected Data Summary (Phase 1):

| Compound Concentration (µM) | % Calcein Leakage (Mean ± SD) | % Hemolysis (Mean ± SD) |

|---|---|---|

| 0.1 | Expected: Low | Expected: Low |

| 1 | Expected: Low-Moderate | Expected: Low-Moderate |

| 10 | Expected: Moderate-High | Expected: Moderate-High |

| 100 | Expected: High | Expected: High |

| EC50 (µM) | Calculated Value | Calculated Value |

Phase 2: Cellular-Level Functional Assays

Objective: To determine if the membrane-perturbing effects observed in vitro translate to cytotoxicity and functional alterations in cultured cells.

Protocol 3: Cytotoxicity Profile (MTT & LDH Assays)

-

Principle: To measure cell viability through two distinct mechanisms: metabolic activity (MTT) and membrane integrity (LDH release).

-

Methodology:

-

Plate cells (e.g., a neuronal line like SH-SY5Y and a non-neuronal line like HEK293) and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound for 24 hours.

-

For LDH Assay: Collect the cell culture supernatant. Add reagents to measure the activity of lactate dehydrogenase (LDH), an enzyme released from cells with damaged membranes.

-

For MTT Assay: Add MTT reagent to the remaining cells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product, which is then solubilized and quantified spectrophotometrically.

-

-

Data Interpretation: A potent membrane-disrupting agent would show a sharp increase in LDH release that correlates with a sharp decrease in MTT reduction. Comparing IC50 values between the two assays provides insight into the primary mode of cell death (necrosis vs. apoptosis).

Expected Data Summary (Phase 2):

| Cell Line | Assay Type | IC50 (µM) (Mean ± SD) |

|---|---|---|

| SH-SY5Y | MTT | Calculated Value |

| SH-SY5Y | LDH | Calculated Value |

| HEK293 | MTT | Calculated Value |

| HEK293 | LDH | Calculated Value |

Phase 3: Investigation of the Prodrug Hypothesis

Objective: To determine if the compound is chemically stable in a biological matrix or if it is metabolized to glycine and 1-octanol.

Caption: Workflow for Phase 3 prodrug metabolism investigation.

Protocol 4: In Vitro Metabolic Stability Assay

-

Principle: This assay uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to specifically and sensitively measure the concentration of the parent compound and its potential metabolites over time.

-

Methodology:

-

Incubate a known concentration of this compound in a relevant biological matrix (e.g., human plasma, human liver microsomes, or cell lysate) at 37°C.

-

Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Immediately quench the enzymatic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant using an LC-MS/MS method developed to quantify the parent compound, glycine, and 1-octanol.

-

-

Trustworthiness: LC-MS/MS is the gold standard for metabolic studies due to its high specificity and sensitivity. The use of a stable-isotope-labeled internal standard ensures accurate quantification. A control incubation in buffer without enzymes must be run in parallel to account for any non-enzymatic degradation.

Conclusion

This guide puts forth a dual-hypothesis framework for the mechanism of action of this compound. The primary proposed mechanism involves direct physical perturbation of cell membranes, a consequence of its amphipathic structure. A secondary, non-exclusive mechanism involves its potential role as a prodrug, releasing glycine and 1-octanol via enzymatic hydrolysis. The detailed, phased experimental strategy provides a clear and robust pathway for researchers to elucidate the true biological nature of this compound. The results of these investigations will be critical in determining its potential utility as a pharmacological tool, a permeation enhancer, or a novel therapeutic agent, and will provide the foundational data required for any future drug development efforts.

References

Octyl 2-Aminoacetate Hydrochloride: A Lipophilic Moiety for Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Octyl 2-aminoacetate Hydrochloride, a promising yet under-explored pharmaceutical intermediate. As the hydrochloride salt of the octyl ester of glycine, this compound uniquely combines the fundamental biochemical role of an amino acid with the pharmacokinetic advantages conferred by a lipophilic octyl chain. This document, intended for researchers, medicinal chemists, and drug development professionals, will delve into the synthesis, physicochemical properties, and analytical characterization of this compound. A significant focus will be placed on the strategic implications of its lipophilicity in drug design, particularly its influence on absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, this guide will explore its applications as a protected amino acid in peptide synthesis and as a versatile building block for a range of active pharmaceutical ingredients (APIs). Detailed experimental protocols, reaction mechanisms, and safety guidelines are provided to equip scientists with the practical knowledge required to leverage the full potential of this valuable intermediate.

Introduction: The Strategic Role of Amino Acid Esters in Pharmaceutical Development

The synthesis of complex pharmaceutical molecules is a multifaceted endeavor that often necessitates the strategic use of protecting groups and specialized intermediates. Amino acids, as the fundamental building blocks of proteins and numerous bioactive compounds, are central to this field. However, their inherent zwitterionic nature and the presence of multiple reactive functional groups—namely the amino and carboxylic acid moieties—present significant challenges in chemical synthesis.

The Importance of Protecting Groups in Synthesis

To achieve regioselective reactions and prevent undesirable side reactions such as polymerization, the temporary masking of reactive functional groups is a cornerstone of modern organic synthesis.[1][2] In the context of amino acids, protecting groups are indispensable for controlled peptide synthesis and the construction of complex amino acid-containing APIs.[3]

Amino Acid Esters as Versatile Pharmaceutical Intermediates

The esterification of the carboxylic acid moiety of an amino acid is a common and effective protection strategy.[4] This transformation yields an amino acid ester, which serves as a stable, readily handled intermediate. The ester group effectively deactivates the carboxylate, allowing for selective reactions at the amino group. Furthermore, the choice of the esterifying alcohol can be strategically varied to modulate the physicochemical properties of the intermediate, such as its solubility and lipophilicity.

Introducing this compound: A Focus on Lipophilicity